molecular formula C23H26N2O4S B11304010 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methoxybenzamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methoxybenzamide

Cat. No.: B11304010
M. Wt: 426.5 g/mol
InChI Key: KQJPONIMXWXOAL-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring substituted with dimethyl, phenylsulfonyl, and propyl groups, and a benzamide moiety with a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Substitution Reactions: The dimethyl and propyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.

    Sulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction, where the pyrrole derivative reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the substituted pyrrole with 3-methoxybenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methyl groups.

    Reduction: Conversion of sulfonyl groups to sulfides.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It may also serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as an anti-inflammatory or anticancer agent. Its interactions with biological targets can be studied to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and functionalized structure.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the pyrrole and benzamide moieties can enhance binding affinity and specificity. The methoxy group may participate in hydrogen bonding or hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-benzamide: Lacks the methoxy group, which may affect its binding properties and reactivity.

    N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-chlorobenzamide: Contains a chloro group instead of a methoxy group, potentially altering its chemical and biological properties.

    N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-hydroxybenzamide: The hydroxy group can form stronger hydrogen bonds compared to the methoxy group, affecting its interactions and solubility.

Uniqueness

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new applications in various fields.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C23H26N2O4S/c1-5-14-25-17(3)16(2)21(30(27,28)20-12-7-6-8-13-20)22(25)24-23(26)18-10-9-11-19(15-18)29-4/h6-13,15H,5,14H2,1-4H3,(H,24,26)

InChI Key

KQJPONIMXWXOAL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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